molecular formula C11H11NO B1600801 5-Methoxy-2-methylquinoline CAS No. 79205-04-2

5-Methoxy-2-methylquinoline

Cat. No.: B1600801
CAS No.: 79205-04-2
M. Wt: 173.21 g/mol
InChI Key: OQPWQOOLGQWRAL-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound this compound is characterized by a methoxy group at the fifth position and a methyl group at the second position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid and a catalyst like ferrous sulfate. The reaction conditions are usually carried out at elevated temperatures to facilitate the formation of the quinoline ring.

Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone or aldehyde in the presence of an acid catalyst to form the quinoline derivative. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow reactors. The choice of method depends on the desired purity and yield of the final product. The Skraup synthesis is commonly used in industrial settings due to its robustness and scalability. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products:

Scientific Research Applications

5-Methoxy-2-methylquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: Studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.

    Medicine: Investigated for its potential as an antimalarial agent due to its structural similarity to quinine and other antimalarial drugs.

    Industry: Employed in the synthesis of dyes, pigments, and agrochemicals. .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial and antimicrobial properties.

    2-Methylquinoline: Lacks the methoxy group, resulting in different chemical and biological properties.

    5-Methoxyquinoline: Lacks the methyl group, leading to variations in reactivity and biological activity.

Uniqueness: 5-Methoxy-2-methylquinoline is unique due to the presence of both methoxy and methyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This dual substitution pattern also influences its reactivity in chemical reactions, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methoxy-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-7-9-10(12-8)4-3-5-11(9)13-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPWQOOLGQWRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462590
Record name 5-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79205-04-2
Record name 5-Methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1000-mL round-bottom flask was charged with 8-chloro-5-methoxy-2-methylquinoline hydrochloride (50.0 g, 204.8 mmol), methanol (300 mL), aqueous sodium hydroxide solution (3 M, 205 mL), and 10% palladium on active carbon (25 g). The system was purged with hydrogen gas, and the resulting mixture was stirred under a hydrogen atmosphere for 3 h at room temperature. The reaction mixture was filtered through a pad of Celite and concentrated under vacuum to remove most of methanol. The resulting solution was extracted with ethyl acetate (2×2000 mL). The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue was purified via column chromatography on silica gel (gradient elution with 0-20% ethyl acetate/petroleum ether) to afford 5-methoxy-2-methylquinoline (36 g, 63%) as a yellow solid. MS (ES, m/z): 174 [M+H]+
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
205 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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